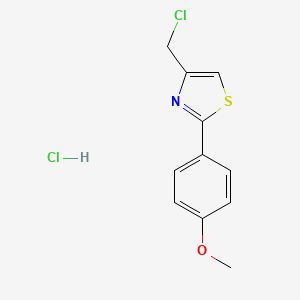
4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride, also known as CMTPTH, is an organic compound that has been studied for its potential therapeutic applications. It is a member of the thiazole family and is synthesized by reacting 4-chloromethyl-2-methoxybenzaldehyde with thiourea in the presence of an acid catalyst. CMTPTH has been studied for its potential therapeutic and pharmacological applications, including its ability to act as an anti-inflammatory, analgesic, and anticoagulant.
Applications De Recherche Scientifique
4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride has been studied for a variety of scientific research applications. It has been studied for its potential anti-inflammatory, analgesic, and anticoagulant properties. In addition, it has been studied for its potential to act as an antioxidant and to inhibit the growth of cancer cells. It has also been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Mécanisme D'action
The exact mechanism of action of 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride is not yet fully understood. However, it is thought to act as an anti-inflammatory, analgesic, and anticoagulant by inhibiting the activity of various inflammatory enzymes, such as cyclooxygenase and lipoxygenase. It is also thought to act as an antioxidant by scavenging free radicals. In addition, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in various animal models. In mice, it has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. In rats, it has been shown to reduce inflammation and to act as an antioxidant. In addition, it has been shown to inhibit the activity of acetylcholinesterase in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride for laboratory experiments is that it is relatively easy to synthesize and is relatively stable. It is also non-toxic, which makes it safe for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, it is not very stable in the presence of light or heat, which can make it difficult to store and use in laboratory experiments.
Orientations Futures
The potential therapeutic and pharmacological applications of 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride are numerous. Further research is needed to better understand its mechanism of action and to develop more effective therapeutic and pharmacological applications. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and to develop more effective therapeutic and pharmacological applications. Additionally, further research is needed to investigate the potential of this compound as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Finally, further research is needed to investigate the potential of this compound as an antioxidant and to develop more effective therapeutic and pharmacological applications.
Méthodes De Synthèse
The synthesis of 4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole hydrochloride is accomplished by reacting 4-chloromethyl-2-methoxybenzaldehyde with thiourea in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction is typically carried out at a temperature of 60°C, and the reaction is complete after 8-10 hours. The reaction produces a yellow solid that is then purified by recrystallization.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUVHLMSMJXQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583278 |
Source


|
| Record name | 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23421-57-0 |
Source


|
| Record name | 4-(Chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B6142303.png)


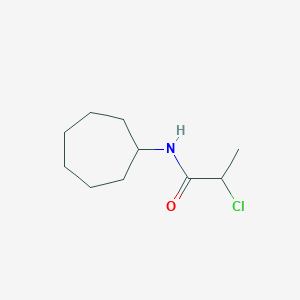
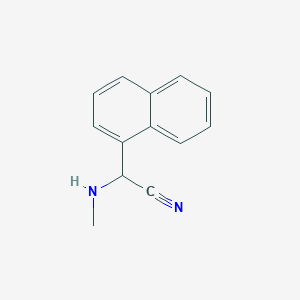



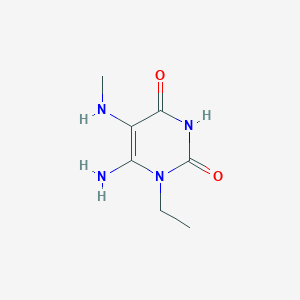
![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B6142348.png)
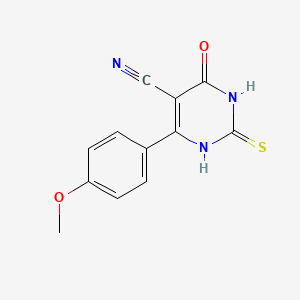
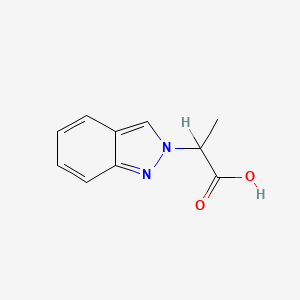
![2,2,2-trifluoroethyl N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B6142386.png)
![{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine](/img/structure/B6142399.png)